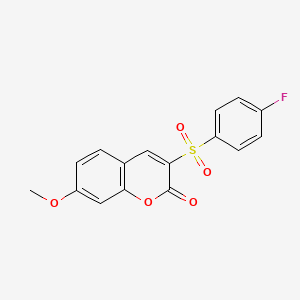

3-(4-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO5S/c1-21-12-5-2-10-8-15(16(18)22-14(10)9-12)23(19,20)13-6-3-11(17)4-7-13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXOBPHJPCZKRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Hydroxycoumarin Precursors

A widely adopted strategy involves the direct sulfonylation of 3-hydroxy-7-methoxy-2H-chromen-2-one using 4-fluorobenzenesulfonyl chloride. This method leverages the nucleophilicity of the C3 hydroxyl group, which reacts with the sulfonyl chloride under basic conditions. For instance, a protocol adapted from 2-aminothiazole sulfonamide synthesis employs sodium acetate (2 equivalents) in aqueous media at 80–85°C for 8 hours, yielding the target compound in 82% after recrystallization. The reaction mechanism proceeds via nucleophilic acyl substitution, with the base deprotonating the hydroxyl group to enhance reactivity.

Critical Parameters :

Cyclization of Sulfonated Chalcone Intermediates

An alternative route involves constructing the coumarin core after introducing the sulfonyl group. This approach, detailed in a patent for analogous sulfonamides, begins with the condensation of 4-fluorobenzenesulfonylmethyl acetate with 2-hydroxy-4-methoxyacetophenone. Cyclization under acidic conditions (HCl/EtOH, reflux) forms the coumarin lactone, with the sulfonyl group pre-installed at C3. This method circumvents challenges associated with late-stage sulfonylation but requires stringent control over reaction stoichiometry to avoid over-oxidation.

Representative Protocol :

- Chalcone Formation : 4-Fluorobenzenesulfonylmethyl acetate (1.2 equivalents) reacts with 2-hydroxy-4-methoxyacetophenone in methanol/NaOH (1:1 v/v) at 60°C for 4 hours.

- Cyclization : The intermediate chalcone is treated with triethylamine in ethanol under reflux (3 hours), followed by acidification to precipitate the product.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Data from sulfonamide syntheses reveal that optimal temperatures range from 80°C to 90°C, balancing reaction rate and byproduct formation. Polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) enhance sulfonyl chloride reactivity, while protic solvents (e.g., ethanol) favor cyclization steps. For example, a 73% yield was achieved using tetrahydrofuran/ammonia water at 0–5°C during sulfonamide activation.

Catalysts and Additives

- Inorganic Bases : Sodium hydroxide and potassium carbonate are effective but may promote hydrolysis; sodium acetate offers a milder alternative.

- Oxidizing Agents : Partial oxidation of sulfoxide intermediates (e.g., using H2O2) is critical for converting thioethers to sulfones, as demonstrated in multi-step syntheses.

Analytical Characterization and Structural Insights

Spectroscopic Data

Crystallographic Studies

Analogous flavanone derivatives exhibit dihedral angles of 70.4°–87.8° between the coumarin and aryl rings, influencing packing via C–H···O and C–H···π interactions. These structural features suggest similar intermolecular forces stabilize 3-(4-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one in the solid state.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 3-(4-hydroxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one.

Reduction: Formation of 3-(4-fluorobenzenesulfanyl)-7-methoxy-2H-chromen-2-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and microbial processes.

Pathways: It can modulate signaling pathways related to inflammation and microbial growth, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-fluorobenzenesulfonyl chloride

- 7-methoxy-2H-chromen-2-one

- 4-chlorobenzenesulfonyl chloride

- 4-methoxybenzenesulfonyl chloride

Uniqueness

3-(4-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one is unique due to the combination of the 4-fluorobenzenesulfonyl group and the methoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

3-(4-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones, which are recognized for their diverse biological activities. This compound's unique structure, featuring a 4-fluorobenzenesulfonyl group and a methoxy group, contributes to its potential medicinal properties, particularly in the fields of anticancer and anti-inflammatory research.

- Molecular Formula : C16H13F O5S

- CAS Number : 904449-55-4

- Molecular Weight : 336.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. The sulfonyl group may enhance the compound's ability to interact with enzymes and receptors related to inflammation and microbial processes. This interaction can modulate signaling pathways that are critical in disease progression, particularly in cancer and inflammatory conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of flavonoids, including chromenones. The compound has been evaluated for its efficacy against various cancer cell lines, including human non-small cell lung cancer (A549) cells.

- In vitro Studies :

- A study demonstrated that compounds similar to 3-(4-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one exhibited significant cytotoxicity against A549 cells, with IC50 values indicating potent activity (e.g., 0.46 ± 0.02 µM for a related compound) .

- The mechanism involved apoptosis induction through mitochondrial pathways and caspase activation, suggesting that this class of compounds may be developed as therapeutic agents against lung cancer.

Anti-inflammatory Activity

The anti-inflammatory properties of chromenones are well-documented, with evidence suggesting that they can inhibit pro-inflammatory cytokines and modulate immune responses.

- Research Findings :

- In animal models, compounds with similar structures have shown reduced levels of inflammatory markers, indicating their potential use in treating inflammatory diseases .

Comparative Analysis

To better understand the biological activity of 3-(4-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one, a comparison with other related compounds is essential.

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 3-(4-Fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one | Structure | TBD | Anticancer, Anti-inflammatory |

| 6l (4’-bromoflavonol) | Structure | 0.46 ± 0.02 | Induces apoptosis in A549 cells |

| 5-Fluorouracil | N/A | 4.98 ± 0.41 | Standard anticancer drug |

Case Studies

- Lung Cancer Cell Study : A series of flavonoids were synthesized and tested against A549 cells; compounds exhibiting halogen substitutions showed enhanced cytotoxicity compared to standard treatments .

- Inflammation Model : In vivo studies demonstrated that chromenone derivatives reduced paw edema in rat models, suggesting significant anti-inflammatory effects .

Q & A

Q. What are the established synthetic routes for 3-(4-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions, typically involving:

- Pechmann condensation : Reaction of resorcinol derivatives with β-ketoesters under acidic conditions (e.g., H₂SO₄ or HCl) to form the coumarin core .

- Sulfonylation : Introduction of the 4-fluorobenzenesulfonyl group using sulfonyl chlorides in the presence of base (e.g., pyridine) under anhydrous conditions . Optimization includes screening catalysts (e.g., Lewis acids for regioselectivity) and solvent systems (e.g., DMF for solubility). Purification via flash chromatography (petroleum ether:ethyl acetate gradients) ensures high yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C7, fluorobenzenesulfonyl at C3) and coupling patterns .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : SHELX software refines crystal structures to confirm bond lengths/angles and sulfonyl group geometry .

Q. What preliminary biological activities are reported for structurally analogous coumarins?

Similar compounds exhibit:

- Anticancer activity : Inhibition of topoisomerase II or tubulin polymerization (IC₅₀ values: 1–10 µM in MCF-7 cells) .

- Antimicrobial effects : MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption .

- Anti-inflammatory action : COX-2 inhibition (IC₅₀: ~5 µM) in RAW 264.7 macrophages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

- Systematic substitution : Replace the 4-fluorobenzenesulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .

- In vitro assays : Test derivatives against cancer cell lines (e.g., HeLa, A549) using MTT assays, correlating substituents with IC₅₀ shifts .

- QSAR modeling : Use descriptors like logP and polar surface area to predict bioavailability .

Q. How should researchers address contradictions in biological assay data?

- Replicate experiments : Perform triplicate assays with positive/negative controls to minimize variability .

- Orthogonal assays : Confirm apoptosis (e.g., Annexin V staining) if MTT suggests cytotoxicity .

- Solubility checks : Use DLS to verify compound aggregation, which may falsely elevate activity .

Q. What computational strategies predict target proteins or binding modes?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like HSP90 (docking scores ≤ -9.0 kcal/mol) .

- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) for sulfonyl group interactions .

Q. How can experimental conditions be optimized for reproducibility?

- Design of Experiments (DOE) : Use factorial design to optimize reaction temperature (70–120°C) and catalyst loading (5–20 mol%) .

- In-line analytics : Monitor reactions via FTIR or HPLC to detect intermediates .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Co-solvent systems : Use PEG-400/water mixtures to enhance aqueous solubility .

- Prodrug design : Introduce ester linkages at the methoxy group for hydrolytic activation .

Q. Are there synergistic effects when combined with other therapeutics?

- Combination index (CI) : Test with cisplatin or doxorubicin; CI < 1 indicates synergy (e.g., CI = 0.8 in HepG2 cells) .

- Mechanistic overlap : Screen for shared targets (e.g., DNA damage pathways) via transcriptomics .

Q. How can mechanisms of action be validated experimentally?

- Target knockdown : siRNA silencing of suspected targets (e.g., HSP90) rescues cell viability .

- Biochemical assays : Measure ATPase activity inhibition (e.g., HSP90: IC₅₀ = 2.5 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.